molecular formula C11H18N4OS B1488652 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 1285251-17-3

2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B1488652
CAS No.: 1285251-17-3
M. Wt: 254.35 g/mol
InChI Key: BTCFVTFZENETNA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide (CAS: 1285251-17-3) is a piperidine derivative featuring a 4-aminomethyl substituent on the piperidine ring and an acetamide group linked to a 1,3-thiazol-2-yl moiety. Its molecular formula is C₁₁H₁₈N₄OS, with a molecular weight of 254.35 g/mol and a purity of ≥95% for research use .

Properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c12-7-9-1-4-15(5-2-9)8-10(16)14-11-13-3-6-17-11/h3,6,9H,1-2,4-5,7-8,12H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCFVTFZENETNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the thiazole moiety. One common synthetic route includes the following steps:

  • Formation of Piperidine Ring: : Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

  • Introduction of Aminomethyl Group: : The aminomethyl group can be introduced via reductive amination of the piperidine ring with formaldehyde and ammonia.

  • Synthesis of Thiazole Moiety: : The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.

  • Coupling Reaction: : The final step involves the coupling of the aminomethylated piperidine with the thiazole moiety using appropriate coupling agents, such as carbodiimides or peptide coupling reagents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Alkyl halides, amines, carbodiimides, peptide coupling reagents

Major Products Formed

  • Oxidation Products: : Various oxidized derivatives of the compound

  • Reduction Products: : Reduced forms of the compound

  • Substitution Products: : Substituted derivatives with different functional groups

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit substantial antimicrobial properties. For instance, studies have shown that compounds similar to 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide demonstrate effectiveness against a range of bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of vital metabolic pathways .

Anticancer Properties

The compound has been evaluated for its anticancer activity against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. For example, similar thiazole derivatives have shown promising results against colon and breast cancer cell lines .

Case Studies

  • Antimicrobial Evaluation :
    A study focused on the synthesis of thiazole derivatives reported that certain compounds exhibited significant antimicrobial activity comparable to established antibiotics. The evaluation utilized serial dilution methods to determine minimum inhibitory concentrations (MICs) against various pathogens .
  • Anticancer Activity :
    In a separate investigation into thiazole derivatives, compounds were tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that several derivatives led to growth inhibition rates exceeding 70%, suggesting strong anticancer potential .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions on the thiazole ring and piperidine moiety, impacting its biological activity. Modifications can enhance potency and selectivity for specific targets within microbial or cancerous cells.

Mechanism of Action

The mechanism by which 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues
Compound Name Key Structural Differences Pharmacological Relevance Reference
2-(4-Hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide 4-Hydroxy substituent instead of aminomethyl on piperidine Studied for antimicrobial activity (unpublished data)
LSN3316612 (N-(5-(((2S,4S)-2-methyl-4-(6-fluoropyridin-2-yloxy)piperidin-1-yl)methyl)thiazol-2-yl)acetamide) Chiral methyl and fluoropyridinyloxy groups on piperidine; methylene linker Potent O-GlcNAcase inhibitor for neurodegenerative disease research
2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide Chloro substituent on acetamide; unsubstituted piperidine Intermediate in kinase inhibitor synthesis
Ceperognastat (N-[4-fluoro-5-({(2S,4S)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl}methyl)-1,3-thiazol-2-yl]acetamide) Fluoro-thiazole; oxadiazole-substituted piperidine Preclinical candidate for proteinopathy disorders

Key Observations :

  • Chiral and bulky substituents (e.g., LSN3316612) increase target specificity but may reduce metabolic stability .
Thiazole-Modified Analogues
Compound Name Key Structural Differences Pharmacological Relevance Reference
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 3-Chloro-4-fluorophenyl substituent on thiazole Evaluated as a kinase inhibitor scaffold
CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide) Pyridyl-thiazole; trimethylphenoxy group on acetamide Nrf2/ARE pathway activator for oxidative stress mitigation
N-(4-Phenyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide Phenyl-thiazole; unsubstituted piperidine Anticancer activity in early-stage studies
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl-thiazole; morpholine instead of piperidine COX/LOX inhibitor with anti-inflammatory potential

Key Observations :

  • Aryl substituents on thiazole (e.g., phenyl, chlorophenyl) enhance lipophilicity, aiding membrane penetration but increasing off-target risks .
  • Morpholine vs. piperidine : Morpholine-based compounds (e.g., ) show distinct electronic profiles due to oxygen in the ring, altering binding affinities.
Acetamide-Variant Analogues
Compound Name Key Structural Differences Pharmacological Relevance Reference
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl on acetamide carbon; no piperidine Structural mimic of benzylpenicillin; antimicrobial applications
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Benzothiazole core; piperazine with pyridine carbonyl Anticancer candidate targeting kinase pathways

Key Observations :

  • Dichlorophenyl substitution mimics natural penicillin lateral chains, suggesting β-lactamase resistance mechanisms .
  • Benzothiazole derivatives (e.g., ) exhibit enhanced aromatic stacking but reduced metabolic stability compared to thiazole.

Physicochemical Properties :

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility
Target Compound 254.35 1.2 Moderate
2-(4-Hydroxypiperidin-1-yl)-analogue 240.29 0.8 High
LSN3316612 407.44 2.5 Low
N-[4-(2-Chlorophenyl)-...morpholino 335.83 2.8 Low

Notes:

  • The aminomethyl group in the target compound balances hydrophilicity (LogP ~1.2) better than highly lipophilic analogues (e.g., LSN3316612, LogP 2.5) .

Biological Activity

2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a thiazole ring , which contribute to its biological properties. The presence of these moieties allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The mechanism of action for this compound involves:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, which can lead to anti-inflammatory effects. Molecular docking studies suggest that it binds effectively to certain protein receptors, altering their activity and contributing to therapeutic outcomes .
  • Anticancer Activity : Research indicates that thiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The compound's structure may enhance its ability to induce apoptosis in cancer cells .

Anticancer Activity

Studies have shown that this compound demonstrates significant cytotoxicity against several human cancer cell lines. For instance:

Cell Line IC50 (µM) Activity
Breast Cancer< 10High
Lung Cancer< 15Moderate
Colon Cancer< 20Moderate

These findings indicate that the compound could be a promising candidate for cancer therapy due to its selective cytotoxicity against tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5

These results suggest potential applications in treating bacterial infections .

Study on Cytotoxicity

A study published in PMC explored the cytotoxic effects of various thiazole compounds, including this compound. The results demonstrated that this compound significantly inhibited the growth of multiple cancer cell lines, supporting its potential as an anticancer agent .

Anti-inflammatory Effects

Another research study focused on the anti-inflammatory properties of thiazole derivatives. The findings indicated that compounds with similar structures to this compound could effectively reduce inflammation markers in vitro, suggesting a mechanism that warrants further investigation for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
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2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

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